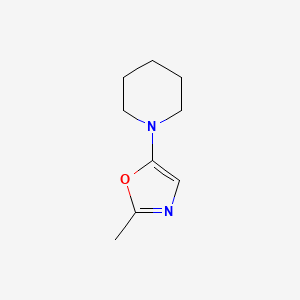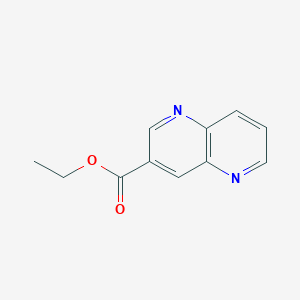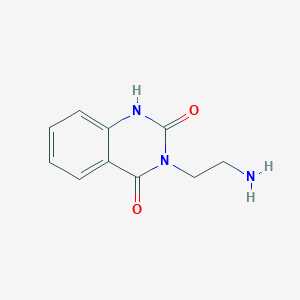
2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)-
Descripción general
Descripción
2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- is a heterocyclic compound with a quinazoline core structure. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. Its unique structure, which includes both a quinazoline ring and an aminoethyl group, makes it a valuable compound for research and industrial purposes.
Aplicaciones Científicas De Investigación
2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
Target of Action
It is known that quinazoline derivatives have been studied for their potential in targeting various cancers .
Mode of Action
Quinazoline derivatives have been shown to have significant anticancer activities . The interaction of these compounds with their targets often results in the inhibition of cell proliferation .
Biochemical Pathways
It is known that quinazoline derivatives can affect various biochemical pathways related to cell proliferation and cancer progression .
Result of Action
Quinazoline derivatives have been shown to have significant anticancer activities, suggesting that they may induce cell death or inhibit cell proliferation .
Direcciones Futuras
The future directions for “2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)-” could involve further exploration of its synthesis methods, chemical reactions, and potential biological applications. Given its significance in the medical and pharmaceutical fields, there may be potential for its use in the development of new drugs .
Análisis Bioquímico
Biochemical Properties
2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This compound acts as an inhibitor of MAO, thereby affecting the levels of neurotransmitters in the brain . Additionally, it has been shown to interact with epidermal growth factor receptor (EGFR), inhibiting its activity and thereby influencing cell proliferation and survival .
Cellular Effects
The effects of 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving EGFR. By inhibiting EGFR, this compound can reduce cell proliferation and induce apoptosis in cancer cells . Furthermore, it affects gene expression by modulating the activity of transcription factors involved in cell growth and survival.
Molecular Mechanism
At the molecular level, 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- exerts its effects through several mechanisms. It binds to the active site of MAO, inhibiting its enzymatic activity and thereby increasing the levels of monoamines . Additionally, it binds to the ATP-binding site of EGFR, preventing its activation and subsequent downstream signaling . This inhibition of EGFR leads to reduced cell proliferation and increased apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- vary with different dosages in animal models. At lower doses, the compound has been observed to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 . The compound undergoes hydroxylation and subsequent conjugation with glucuronic acid, facilitating its excretion from the body. These metabolic processes are crucial for the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, which are also the primary sites of its metabolism and excretion.
Subcellular Localization
The subcellular localization of 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with its target enzymes and receptors . Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to specific cellular compartments where it exerts its effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with ethylenediamine, followed by cyclization to form the quinazoline ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries, including pharmaceuticals and agrochemicals.
Análisis De Reacciones Químicas
Types of Reactions
2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science applications.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: A parent compound with a similar core structure but lacking the aminoethyl group.
2,4-Diaminoquinazoline: A derivative with two amino groups at positions 2 and 4.
3-Aminoquinazoline: A compound with an amino group at position 3, similar to 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)-.
Uniqueness
The presence of both the quinazoline ring and the aminoethyl group in 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- imparts unique chemical and biological properties. This combination allows for versatile chemical modifications and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
3-(2-aminoethyl)-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-5-6-13-9(14)7-3-1-2-4-8(7)12-10(13)15/h1-4H,5-6,11H2,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAUXYQQSCPGHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


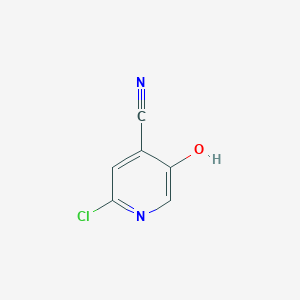
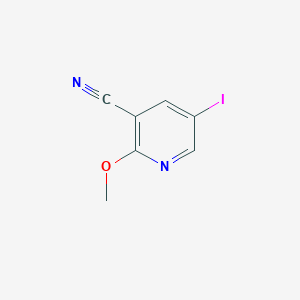
![(1S,1aS,6bR)-Ethyl 5-hydroxy-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B3240773.png)
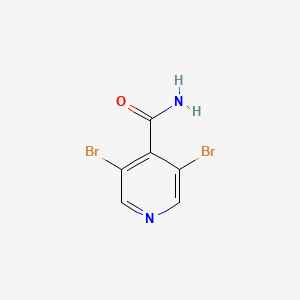
![Ethyl 2-bromobenzo[d]thiazole-5-carboxylate](/img/structure/B3240781.png)

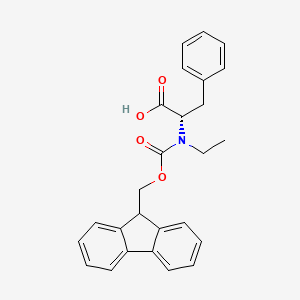

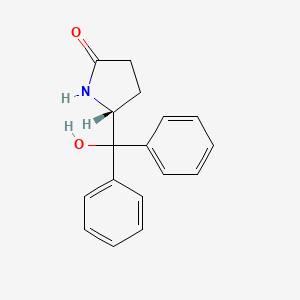
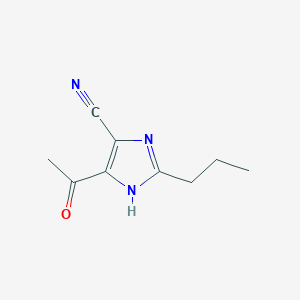
![13-hydroxy-10-[(13-hydroxy-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)methoxymethyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3240816.png)

